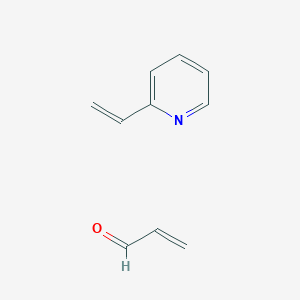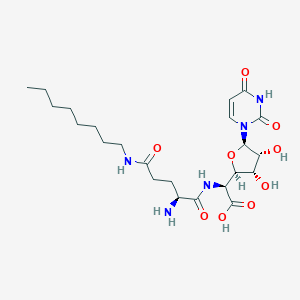
N(gamma)-(Octyl)glutaminyl-uracil polyoxin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(gamma)-(Octyl)glutaminyl-uracil polyoxin C is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is primarily used as an antibiotic, but recent studies have shown that it has various other biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C involves the inhibition of cell wall synthesis in bacteria and fungi. This compound binds to the cell wall precursors, preventing their incorporation into the cell wall. This results in the disruption of the cell wall structure and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial properties, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several other biochemical and physiological effects. Recent studies have shown that this compound can modulate the immune response in animals, potentially making it a candidate for the treatment of autoimmune diseases. Additionally, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in lab experiments is its broad-spectrum antibiotic activity. This makes it a useful tool for studying bacterial and fungal infections. Additionally, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several other biochemical and physiological effects, making it a useful tool for studying immune and inflammatory responses.
One of the limitations of using N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, making it important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C in scientific research. One potential direction is the development of new antibiotics based on the structure of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly its potential use in the treatment of autoimmune and inflammatory diseases.
Conclusion
In conclusion, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound has broad-spectrum antibiotic activity and has several other biochemical and physiological effects. While there are limitations to its use in lab experiments, N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several potential future directions, including the development of new antibiotics and the investigation of its potential use in the treatment of autoimmune and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N(gamma)-(Octyl)glutaminyl-uracil polyoxin C involves the use of several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted to N(gamma)-(Octyl)glutaminyl-uracil polyoxin C through a series of chemical reactions. The process is complex and involves the use of various reagents and solvents. The yield of the synthesis process is dependent on several factors, including reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has several potential applications in scientific research. One of the primary uses of this compound is as an antibiotic. It has been shown to be effective against a range of bacteria, including gram-positive and gram-negative bacteria. Additionally, recent studies have shown that N(gamma)-(Octyl)glutaminyl-uracil polyoxin C has antifungal properties, making it a potential candidate for the treatment of fungal infections.
Propriétés
Numéro CAS |
100566-82-3 |
|---|---|
Nom du produit |
N(gamma)-(Octyl)glutaminyl-uracil polyoxin C |
Formule moléculaire |
C23H37N5O9 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-5-(octylamino)-5-oxopentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C23H37N5O9/c1-2-3-4-5-6-7-11-25-14(29)9-8-13(24)20(33)27-16(22(34)35)19-17(31)18(32)21(37-19)28-12-10-15(30)26-23(28)36/h10,12-13,16-19,21,31-32H,2-9,11,24H2,1H3,(H,25,29)(H,27,33)(H,34,35)(H,26,30,36)/t13-,16-,17-,18+,19+,21+/m0/s1 |
Clé InChI |
YQGYFFJGEABGAY-CAFBTOGLSA-N |
SMILES isomérique |
CCCCCCCCNC(=O)CC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES |
CCCCCCCCNC(=O)CCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CCCCCCCCNC(=O)CCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Autres numéros CAS |
100566-82-3 |
Synonymes |
N(gamma)-(octyl)glutaminyl-uracil polyoxin C N-gamma-(octyl)glutaminyl-uracil polyoxin C Oct-Gln-UPOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




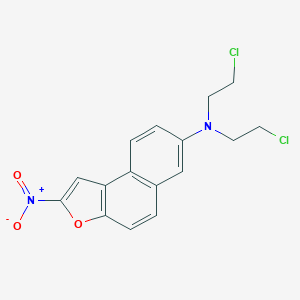
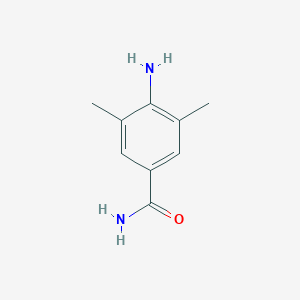
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
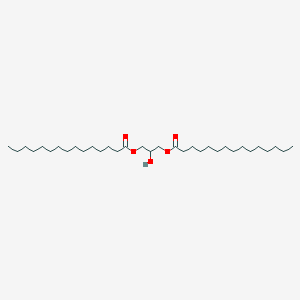

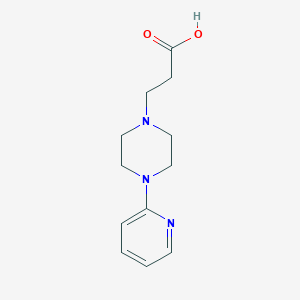
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
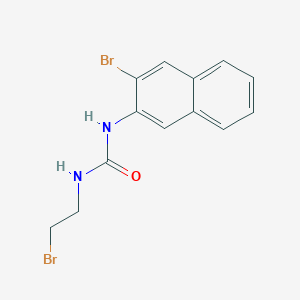
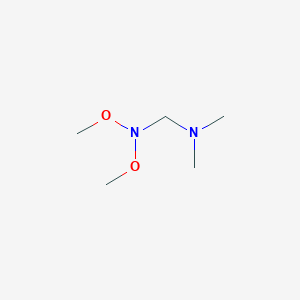
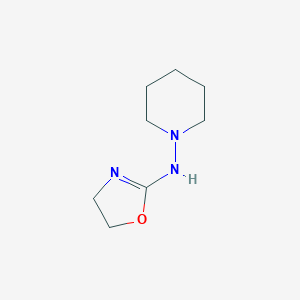
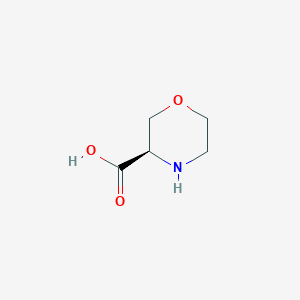
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
